Oxaluric acid

Übersicht

Beschreibung

Oxalic acid, also known as ethanedioic acid, is a colorless, crystalline, toxic organic compound belonging to the family of carboxylic acids . It is widely used as an acid rinse in laundries, where it is effective in removing rust and ink stains because it converts most insoluble iron compounds into a soluble complex ion .

Synthesis Analysis

Oxaluric acid is a major product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine . It can induce G to T and G to C transversions in DNA synthesis and is a substrate for DNA repair enzymes .Molecular Structure Analysis

Oxalic acid is an organic acid with the systematic name ethanedioic acid and chemical formula HO−C(=O)−C(=O)−OH, also written as (COOH)2 or (CO2H)2 or H2C2O4 . It is the simplest dicarboxylic acid .Chemical Reactions Analysis

Oxaluric acid serves as a non-metabolizable inducer for allantoin degradation in Saccharomyces cerevisiae, even in strains lacking urea carboxylase . Induction observed with parabanic acid was found to result from its spontaneous breakdown to oxaluric acid .Physical And Chemical Properties Analysis

Oxalic acid is a common organic compound. A range of living organisms — including fungi, bacteria, plants, animals, and humans — produce it . It occurs in nature both as insoluble salts formed with divalent metals such as calcium or copper and in a soluble form mainly as salts of sodium and potassium or as a free acid .Wissenschaftliche Forschungsanwendungen

1. Cytogenetic Effects

Oxaluric acid, a product of radiolytic degradation of cytosine, has been investigated for its cytogenetic effects. In a study using broad bean root meristem, oxaluric acid did not induce chromosomal aberrations to a significant extent, unlike parabanic acid (Pesina & Sosna, 2008).

2. DNA Oxidation and Mutagenicity

Oxaluric acid emerges as a major product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine in DNA. The formation of oxaluric acid via oxidized intermediates, and its role in further oxidation reactions affecting DNA integrity, has garnered interest (Duarte et al., 2000).

3. Biological Features and DNA Repair

Oxaluric acid's biological characteristics, particularly in the context of DNA synthesis and repair, have been researched. It induces specific types of transversions in DNA synthesis and is a substrate for DNA repair enzymes like formamidopyrimidine DNA N-glycosylase (Fpg) and endonuclease III (endo III), suggesting a notable role in cellular repair mechanisms (Duarte et al., 2001).

4. Biochemical Induction in Yeast

In Saccharomyces cerevisiae, oxaluric acid has been identified as a non-metabolizable inducer of allantoin degradative enzymes. This discovery highlights its potential in biochemical pathway studies and yeast metabolism (Sumrada & Cooper, 1974).

5. Chemical Properties and Interrelationships

Research on the properties and interrelationships of oxaluric and parabanic acids has provided insights into their behavior and transformations under different conditions, which is critical for understanding their biological and chemical roles (Andrews & Sell, 1955).

6. Oxidation of Uric Acid

Oxaluric acid has been identified as a product of the oxidation of uric acid by various oxidizing species, offering insights into the metabolic pathways and potential antioxidant roles of uric acid (Kaur & Halliwell, 1990).

7. Precursor in Oxidation Reactions

Studies have shown that oxaluric acid acts as a precursor in specific oxidation reactions, further elucidating its role in complex biochemical pathways (Iida et al., 2019).

8. Structural and Spectroscopic Investigations

Research into the structural and spectroscopic properties of compounds involving oxaluric acid, such as glycinium oxalurate, has expanded our understanding of molecular interactions and the physical properties of these compounds (Kavitha et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

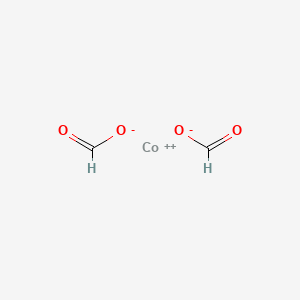

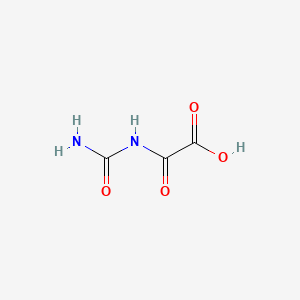

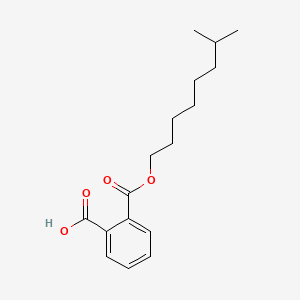

IUPAC Name |

2-(carbamoylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBHMRBRLOJJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207214 | |

| Record name | Oxaluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxaluric acid | |

CAS RN |

585-05-7 | |

| Record name | Oxaluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)